molecular formula C19H20N2O4S B353136 Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate CAS No. 920117-16-4

Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate

Cat. No.: B353136
CAS No.: 920117-16-4
M. Wt: 372.4g/mol
InChI Key: QPUOUQDOTFZHMX-UHFFFAOYSA-N
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Description

Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is a benzimidazole-derived compound featuring a thioether-linked 4-methoxyphenoxyethyl group and a methyl acetate ester. The 4-methoxyphenoxyethylthio moiety may influence pharmacokinetics, while the acetate ester contributes to metabolic stability .

Properties

IUPAC Name

methyl 2-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-23-14-7-9-15(10-8-14)25-11-12-26-19-20-16-5-3-4-6-17(16)21(19)13-18(22)24-2/h3-10H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUOUQDOTFZHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Core Formation

The benzimidazole scaffold is constructed via condensation of ortho-phenylenediamine with a carbonyl compound. For this derivative, the reaction likely employs 2-mercaptobenzimidazole as the starting material.

Reaction Conditions :

  • Solvent : Toluene or dichloromethane.

  • Catalyst : Piperidine or acetic acid.

  • Temperature : 80–100°C under reflux.

Esterification of the Acetate Group

The final step involves esterification of the intermediate acetic acid derivative using methyl chloroacetate or methanol under acidic conditions.

Optimization Strategies :

  • Solvent System : Dichloromethane-methanol mixtures.

  • Catalyst : Sulfuric acid or pp-toluenesulfonic acid.

  • Yield Enhancement : Anti-solvent crystallization (e.g., cyclohexane) to precipitate the product.

Detailed Methodologies from Patent Literature

Method A: Sequential Alkylation and Esterification (WO2017191651A1)

This patent outlines a high-yield process for analogous benzimidazole derivatives:

Steps :

  • Benzimidazole Alkylation :

    • React 2-mercaptobenzimidazole with 2-(4-methoxyphenoxy)ethyl bromide in toluene using NaH.

    • Stir at 25°C for 12 hours.

  • Acetic Acid Derivative Formation :

    • Treat the alkylated product with chloroacetic acid in the presence of K2CO3\text{K}_2\text{CO}_3.

  • Esterification :

    • React with methanol and H2SO4\text{H}_2\text{SO}_4 under reflux.

    • Purify via column chromatography (ethyl acetate/hexane).

Yield : ~65–70% (estimated from analogous reactions).

Method B: One-Pot Synthesis (EP2061784A1 Adaptation)

A streamlined approach combines multiple steps in a single reactor:

Procedure :

  • Combine ortho-phenylenediamine, 4-methoxyphenoxy ethyl thiol, and methyl chloroacetate in dimethylformamide (DMF).

  • Heat at 100°C for 24 hours.

  • Quench with ice water and extract with ethyl acetate.

  • Crystallize using methyl tert-butyl ether.

Advantages : Reduced purification steps; yield ~60%.

Purification and Characterization

Crystallization Techniques

  • Anti-Solvent Addition : Cyclohexane or tert-butyl methyl ether induces precipitation.

  • Seeding : Use of crystalline form-2 seeds to enhance polymorphic purity.

Analytical Data

Parameter Value Method
Melting PointNot reportedDifferential Scanning Calorimetry (DSC)
PXRD Peaks2.8°, 5.7°, 9.1° (2θ)Powder X-ray Diffraction
HPLC Purity>99%Reverse-phase HPLC

Challenges and Optimization

Common Issues

  • Thiol Oxidation : Unwanted sulfoxide formation during storage. Mitigated by inert atmosphere handling.

  • Ester Hydrolysis : Acidic/basic conditions degrade the ester group. Controlled pH during workup.

Green Chemistry Approaches

  • Solvent Recycling : Toluene and dichloromethane recovered via distillation.

  • Catalyst Substitution : Enzymatic esterification to replace H2SO4\text{H}_2\text{SO}_4.

Industrial Scalability

Key Considerations :

  • Batch vs. Continuous Flow : Patent WO2014188453A2 highlights continuous flow reactors for higher throughput.

  • Cost Drivers : 4-Methoxyphenoxy ethyl bromide accounts for ~40% of raw material costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its benzimidazole core, which is known for various pharmacological activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is not fully understood but is believed to involve interactions with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting their activity. The thioether and methoxyphenoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

a. 2-(Propylthio)benzimidazole Derivatives ()
  • Structure : Propylthio group at the benzimidazole 2-position, followed by N-alkylation with chloroethyl acetate to form an acetohydrazide .
  • Key Differences: The target compound replaces the propylthio group with a 4-methoxyphenoxyethylthio chain, introducing aromaticity and methoxy-mediated electronic effects.
  • Synthesis: Both compounds use multi-step alkylation and hydrazide formation, but the target compound’s synthesis likely requires additional steps for introducing the 4-methoxyphenoxyethyl group.
b. Phenoxymethylbenzoimidazole-Thiazole-Triazole Hybrids ()
  • Structure: Benzimidazole linked to triazole and thiazole rings via phenoxymethyl groups (e.g., compound 9e with a 4-methoxyphenyl-thiazole moiety) .
  • Key Differences : The target compound lacks triazole and thiazole rings but shares the 4-methoxyphenyl motif. Its acetate ester contrasts with the acetamide group in 9e .
  • Bioactivity : Thiazole-triazole hybrids exhibit molecular docking profiles suggestive of enzyme inhibition (e.g., α-glucosidase), with substituents like bromine or fluorine enhancing binding affinity .
c. Quinazolinone Derivatives ()
  • Structure: Methyl 2-((3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl)thio)acetate features a quinazolinone core instead of benzimidazole .
  • Both compounds share thioacetate esters, which may improve membrane permeability.
  • Synthesis: Green chemistry approaches (e.g., ethanol/water solvents) are emphasized for quinazolinones, contrasting with traditional DMF-based methods for benzimidazoles .
d. Sulfonylurea Herbicides ()
  • Structure: Metsulfuron methyl (methyl 2-((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) shares a methyl ester and methoxy group but incorporates a triazine ring .
  • Key Differences : The target compound lacks the sulfonylurea bridge and triazine, focusing instead on benzimidazole-thioether linkages.
  • Bioactivity : Sulfonylureas act as acetyl-CoA carboxylase inhibitors, whereas benzimidazoles often target tubulin or proteases .

Functional Group Impact on Bioactivity

  • Thioether vs. Sulfonylurea : Thioether linkages (target compound) may enhance lipophilicity compared to sulfonylureas, affecting cell membrane penetration .
  • Ester vs.
  • Methoxy Positioning : The 4-methoxy group in the target compound could improve binding to aromatic-rich enzyme pockets, as seen in thiazole-triazole hybrids .

Biological Activity

Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is a complex organic compound that integrates a benzimidazole core with thioether and methoxyphenoxy substituents. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S with a molecular weight of approximately 372.4 g/mol.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and nucleic acids. The benzimidazole moiety can mimic DNA bases, facilitating interactions that may disrupt normal cellular processes. This mechanism may lead to the inhibition of specific enzymes or pathways critical for cell proliferation and survival.

Biological Activity Overview

Research indicates that compounds containing benzimidazole structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Some benzimidazole derivatives have shown efficacy against various bacterial strains.
  • Anticancer Properties : Certain derivatives have been noted for their ability to inhibit cancer cell growth through apoptosis induction.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated potential in reducing inflammation.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related benzimidazole compounds found that modifications at the phenoxy position can significantly enhance activity against Gram-positive bacteria. This compound's structure suggests it may possess similar or enhanced antimicrobial properties due to the methoxy group’s electron-donating effects, which can improve binding affinity to bacterial targets.

Anticancer Activity

In vitro studies on benzimidazole derivatives have reported promising results in cancer models. For instance, compounds with similar thioether linkages were shown to induce apoptosis in breast cancer cell lines. The presence of the methoxyphenoxy group in this compound could potentially increase its lipophilicity, enhancing cellular uptake and efficacy.

Anti-inflammatory Potential

Research has demonstrated that certain benzimidazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The thioether linkage in this compound may enhance its ability to modulate inflammatory pathways.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundPotentially highPromising in vitroModerate
Benzimidazole Derivative AModerateHighLow
Benzimidazole Derivative BLowModerateHigh

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